4-Piperidin-4-ylpiperidine-4-carboxamide

Medicinal chemistry Scaffold diversification Parallel synthesis

This bifunctional bipiperidine‑4‑carboxamide scaffold features two chemically distinct secondary amines—one on each piperidine ring—enabling sequential, site‑selective functionalization without Boc‑protection/deprotection steps. Unlike pre‑alkylated clinical analogs, the unsubstituted core allows de novo SAR exploration of VLA‑4 integrin antagonists (US 6,020,347), sigma‑1 ligands (Ki = 3.7 nM), and Akt/CCR5 inhibitor scaffolds. Also serves as Pipamperone Impurity 5 (CAS 39633‑82‑4) for ANDA analytical development. Fragment‑compliant (MW 211.3, LogP ~1.20). Multi‑vendor supply of ≥97 % purity ensures QC continuity.

Molecular Formula C11H21N3O
Molecular Weight 211.30 g/mol
CAS No. 83433-53-8
Cat. No. B12347869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidin-4-ylpiperidine-4-carboxamide
CAS83433-53-8
Molecular FormulaC11H21N3O
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESC1CNCCC1C2(CCNCC2)C(=O)N
InChIInChI=1S/C11H21N3O/c12-10(15)11(3-7-14-8-4-11)9-1-5-13-6-2-9/h9,13-14H,1-8H2,(H2,12,15)
InChIKeyRHIURXBAUPWKPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidin-4-ylpiperidine-4-carboxamide (CAS 83433-53-8) Procurement Guide: Core Structure, Physicochemical Identity, and Comparator Landscape


4-Piperidin-4-ylpiperidine-4-carboxamide (also indexed as (1,4'-Bipiperidine)-4'-carboxamide, CAS 39633-82-4; molecular formula C₁₁H₂₁N₃O; MW 211.30 g/mol) is a bifunctional piperidine building block featuring a primary carboxamide at the 4-position of one piperidine ring and an unsubstituted piperidine ring linked via the 4-position nitrogen [1]. The compound is catalogued as NSC 76044 in the National Cancer Institute repository and serves as a characterized reference standard (Pipamperone Impurity 5) for analytical method development and quality control applications [2]. This guide compares the compound against its closest structural and functional analogs—Pipamperone, Carpipramine, Clocapramine, and elaborated piperidine-4-carboxamide derivatives (e.g., TAK-220, Akt inhibitors)—to identify quantifiable differentiation dimensions that inform scientific procurement decisions.

Why 4-Piperidin-4-ylpiperidine-4-carboxamide Cannot Be Interchanged with N-Alkylated or Aryl-Substituted Piperidine-4-carboxamide Analogs


Generic substitution within the bipiperidine-4-carboxamide class fails because the target compound carries two chemically distinct secondary amine sites—one at the piperidine ring attached via the 4-position and one at the terminal piperidine ring—both available for orthogonal derivatization, whereas clinically advanced analogs such as Pipamperone and Carpipramine are irreversibly N-alkylated with bulky lipophilic substituents that pre-install receptor pharmacology [1]. In the sigma-1 receptor binding series reported by Zampieri et al. (Eur J Med Chem, 2015), moving from an N-benzylcarboxamide to tetrahydroquinoline substitution shifted σ₁ affinity by >100-fold (Ki = 71 nM to Ki = 3.7 nM), demonstrating that the free amine state is not a surrogate for substituted derivatives [2]. Consequently, procurement of the unsubstituted scaffold is mandatory for research programs that require sequential, selective functionalization of the two piperidine nitrogens without deprotection steps.

Quantitative Differentiation Evidence for 4-Piperidin-4-ylpiperidine-4-carboxamide (CAS 83433-53-8) Relative to Closest Analogs


Dual Free Amine Functionality vs. Pre-N-Alkylated Bipiperidine Drugs: Orthogonal Derivatization Potential

4-Piperidin-4-ylpiperidine-4-carboxamide possesses two chemically distinct secondary amine sites (piperidine N–H at the 4'-linked ring; piperidine N–H at the terminal ring) that are both unsubstituted. In contrast, the clinically used bipiperidine antipsychotics Pipamperone (CAS 1893-33-0) and Carpipramine (CAS 5942-95-0) carry a 4-(4-fluorophenyl)-4-oxobutyl group and a 3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl group, respectively, permanently occupying the 1'-nitrogen [1]. This difference means that the target compound supports two sequential, site-selective N-functionalization steps (e.g., reductive amination, acylation, or sulfonylation) without requiring protecting group strategies, whereas the pre-substituted drugs are derivationally closed at one site.

Medicinal chemistry Scaffold diversification Parallel synthesis

Physicochemical Differentiation: Lower LogP and Lower Molecular Weight vs. Elaborated Piperidine-4-carboxamide Drug Candidates

The target compound has a computed LogP of approximately 1.20 (Chemsrc) and a molecular weight of 211.30 g/mol. By comparison, TAK-220 (a CCR5 antagonist piperidine-4-carboxamide) has MW = 588.2 g/mol and clogP > 4; 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (Akt inhibitor series) has MW typically >450 g/mol [1][2]. The target compound falls within Congreve's Rule-of-Three fragment space (MW <300, clogP ≤3), whereas the elaborated analogs occupy drug-like or beyond-Rule-of-Five space.

ADME optimization Lead-likeness Fragment-based drug discovery

Validated Reference Standard Identity: Pipamperone Impurity 5 with Defined Purity Specifications

4-Piperidin-4-ylpiperidine-4-carboxamide (CAS 39633-82-4, synonymous with CAS 83433-53-8) is formally designated as Pipamperone Impurity 5 in pharmaceutical reference standard catalogues and is supplied with full characterization data compliant with regulatory guidelines for ANDA (Abbreviated New Drug Application) submissions [1]. Commercial vendors report purity specifications of 95% (Apollo Scientific), 97.0–103.0% (FUJIFILM Wako), 98% (LeYan), and 99% (AKSci) [2]. In contrast, generic bipiperidine analogs such as 4,4'-bipiperidine (CAS 15336-72-8, the de-carboxamide analog) lack comparable pharmacopoeial reference standard documentation.

Analytical method validation Pharmaceutical quality control Reference standards

Patent-Class Association with VLA-4/α₄β₇ Antagonism as an Unsubstituted Scaffold Starting Point

US Patent 6,020,347 (Merck & Co., 2000) claims 4-substituted-4-piperidinecarboxamide derivatives of Formula I as antagonists of VLA-4 (α₄β₁ integrin) and α₄β₇, with utility in asthma, multiple sclerosis, and inflammatory bowel disease [1]. The target compound represents the minimal Formula I core (R¹ = H, R² = H, X = piperidin-4-yl) from which all claimed derivatives are elaborated. The patent explicitly teaches that substitution at the 4-position carboxamide nitrogen and the piperidine nitrogen modulates VLA-4 binding affinity, with certain elaborated derivatives achieving IC₅₀ values in the nanomolar range in VCAM-1/CS-1 binding assays [1]. In contrast, the non-carboxamide analog 4,4'-bipiperidine (CAS 15336-72-8) lacks the hydrogen-bonding carboxamide pharmacophore and is not claimed in the VLA-4 patent series.

Integrin antagonism Inflammation Autoimmune disease

Sigma-1 Receptor Scaffold Potential Inferred from Quantitative SAR in the Piperidine-4-carboxamide Series

Zampieri et al. (Eur J Med Chem, 2015) systematically varied the amide nitrogen substituent across 15 piperidine-4-carboxamide derivatives (compounds 2a–o) and measured σ₁ and σ₂ receptor binding affinities [1]. The unsubstituted benzylamide reference compound showed σ₁ Ki = 71 nM, while the tetrahydroquinoline derivative 2k (bearing a 4-chlorobenzyl group on the piperidine nitrogen) achieved σ₁ Ki = 3.7 nM with a σ₂/σ₁ selectivity ratio of 351 [1]. Although the target compound itself was not directly assayed in this study (it lacks the N-benzyl substituent present on all reported compounds), the quantitative SAR trend establishes that the piperidine-4-carboxamide core is a validated σ₁ pharmacophore and that N-substitution on the piperidine nitrogen and carboxamide nitrogen independently tune affinity and selectivity. The target compound, possessing both sites unsubstituted, represents the minimal scaffold from which this SAR was elaborated.

Sigma-1 receptor Neurology Radiotracer development

Procurement-Driven Application Scenarios for 4-Piperidin-4-ylpiperidine-4-carboxamide (CAS 83433-53-8)


Divergent Parallel Library Synthesis Targeting VLA-4/α₄β₇ Integrin Antagonists

The two unsubstituted secondary amine sites enable sequential, site-selective functionalization to generate a matrix library of N¹-substituted/N⁴-substituted bipiperidine-4-carboxamides. This directly supports SAR exploration of the VLA-4 antagonist pharmacophore claimed in US Patent 6,020,347, where both the carboxamide nitrogen and the terminal piperidine nitrogen are independent vectors for modulating integrin binding affinity [1]. Starting from the target compound eliminates 2–3 synthetic steps (Boc-protection/deprotection sequences) compared to using a mono-substituted intermediate.

Pharmaceutical Impurity Profiling and Analytical Method Validation for Pipamperone Drug Products

As the formally designated Pipamperone Impurity 5 (CAS 39633-82-4), the compound serves as a certified reference standard for HPLC method development, system suitability testing, and forced degradation studies in support of ANDA submissions for Pipamperone-containing formulations [2]. Multi-vendor availability with purity specifications ranging from 95% to 99% (Apollo, FUJIFILM Wako, LeYan, AKSci) ensures supply chain redundancy for QC laboratories.

Fragment-Based Lead Discovery for Sigma-1 Receptor and CNS Targets

With MW = 211.30 g/mol and LogP ≈ 1.20, the compound satisfies Congreve's Rule-of-Three criteria for fragment-based screening (MW <300, clogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) [3]. The Zampieri et al. (2015) SAR study demonstrates that elaboration of the piperidine-4-carboxamide core can yield σ₁ ligands with Ki = 3.7 nM and >350-fold selectivity over σ₂, establishing a validated trajectory from this fragment-sized scaffold to high-affinity probes [4].

Synthetic Intermediate for Bipiperidine-Based CCR5 and Kinase Inhibitor Scaffolds

The bipiperidine-4-carboxamide core is a privileged scaffold appearing in advanced leads including TAK-220 (CCR5 antagonist, IC₅₀ = 3.5 nM for CCR5 binding) and 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides (Akt inhibitors, IC₅₀ <10 nM) [5][6]. The target compound provides the unelaborated entry point for new medicinal chemistry programs targeting these or related therapeutic spaces, allowing the investigator to explore novel substitution patterns not covered by existing intellectual property.

Quote Request

Request a Quote for 4-Piperidin-4-ylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.